molecular formula C14H11ClN2O4S B12629789 N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide CAS No. 918308-00-6

N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide

Cat. No.: B12629789
CAS No.: 918308-00-6
M. Wt: 338.8 g/mol
InChI Key: RCNXAAROVQTYQC-UHFFFAOYSA-N
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Description

N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chloro-5-nitrophenyl)methylidene]hydroxylamine
  • N-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylbenzohydrazide

Uniqueness

N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Properties

CAS No.

918308-00-6

Molecular Formula

C14H11ClN2O4S

Molecular Weight

338.8 g/mol

IUPAC Name

N-[(2-chloro-5-nitrophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H11ClN2O4S/c1-10-2-5-13(6-3-10)22(20,21)16-9-11-8-12(17(18)19)4-7-14(11)15/h2-9H,1H3

InChI Key

RCNXAAROVQTYQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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